3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
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Overview
Description
The compound “3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis
The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Scientific Research Applications
Antioxidant Activity : A study focused on the synthesis and evaluation of the antioxidant activity of derivatives similar to the compound . These compounds were synthesized through a series of reactions, including condensation and reaction with semicarbazide hydrochloride, and were screened for their antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
Biological Activity : Another research highlighted the synthesis, characterization, and evaluation of the biological activity of aza-uracil derivatives, which are structurally related to the compound. This study involved the thiation of precursor compounds, methylation, and the formation of various derivatives, which were tested for antimicrobial properties (El‐Barbary, Hafiz, & Abdel-wahed, 2011).
Solvolytic Transformations : A research paper discussed the solvolytic transformations of urea and thiourea derivatives into different compounds. This study is relevant for understanding the chemical behavior and potential transformations of the compound in different environments (Bobowski & Shavel, 1978).
Antibacterial Activity : A study on the synthesis and evaluation of 1,4-Benzoxazine analogues, which are structurally similar to the compound of interest, revealed their antibacterial properties against various bacterial strains. This highlights the potential of such compounds in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Thermal and Acid-catalysed Rearrangements : Research on the thermal and acid-catalysed rearrangements of related compounds provides insights into the stability and chemical behavior of the compound under different conditions. This is essential for understanding its potential applications in various environments (Faragher & Gilchrist, 1979).
Future Directions
The development of compounds with similar structures for the detection of carcinogenic heavy metals like lead indicates potential future directions for research . Further studies could focus on the synthesis, characterization, and application of such compounds in various fields, including environmental science and medical diagnostics.
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents . They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell cycle, particularly the mitotic phase . This disruption leads to cell cycle arrest, particularly at the S phase, and induces apoptosis .
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . Specifically, it has shown potent anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLAOSYYXBHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea |
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